- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,
Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure
Nombre del producto:2-(2-bromo-5-chlorophenyl)ethan-1-ol
2-(2-bromo-5-chlorophenyl)ethan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 2-bromo-5-chloroBenzeneethanol
- 2-(2-bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chloro-benzeneethanol
- HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 2-(2-bromo-5-chloro-phenyl)ethanol
- 2-(2-bromo-5-chloro-phenyl)-ethanol
- 2-(2-bromo-5-chlorophenyl)ethan-1-ol
- 2-Bromo-5-chlorobenzeneethanol (ACI)
- DA-26799
- SY343575
- SCHEMBL3657647
- AKOS015503245
- E81791
- 947614-94-0
- CS-0142769
- EN300-1894700
- MFCD20485661
-
- Renchi: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- Clave inchi: HAKYKQWZRSPYAR-UHFFFAOYSA-N
- Sonrisas: BrC1C=CC(=CC=1CCO)Cl
Atributos calculados
- Calidad precisa: 233.94471g/mol
- Masa isotópica única: 233.94471g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 121
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.2
- Xlogp3: 2.8
2-(2-bromo-5-chlorophenyl)ethan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249750-5g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 5g |
$200 | 2024-06-05 | |
Enamine | EN300-1894700-0.05g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.05g |
$19.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.25g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.25g |
$33.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.1g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.1g |
$23.0 | 2023-09-18 | |
Enamine | EN300-1894700-2.5g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 2.5g |
$107.0 | 2023-09-18 | |
Aaron | AR01JMXC-10g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 10g |
$315.00 | 2025-02-11 | |
Aaron | AR01JMXC-25g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 25g |
$561.00 | 2025-02-11 | |
Enamine | EN300-1894700-10g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 10g |
$316.0 | 2023-09-18 | |
Aaron | AR01JMXC-1g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 1g |
$55.00 | 2025-02-11 | |
Aaron | AR01JMXC-250mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 250mg |
$23.00 | 2025-02-11 |
2-(2-bromo-5-chlorophenyl)ethan-1-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
Referencia
- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem AnnulationsOrganic Letters, 2018, 20(18), 5680-5683,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C
Referencia
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol , Water ; 0 °C
1.2 Reagents: Methanol , Water ; 0 °C
Referencia
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysisScience (Washington, 2021, 372(6538), 175-182,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-ArylationOrganic Letters, 2020, 22(12), 4602-4607,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
Referencia
- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and MacrolactonesAdvanced Synthesis & Catalysis, 2022, 364(13), 2152-2156,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl HalidesOrganic Letters, 2019, 21(13), 5295-5300,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials
2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products
2-(2-bromo-5-chlorophenyl)ethan-1-ol Literatura relevante
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
4. Back matter
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